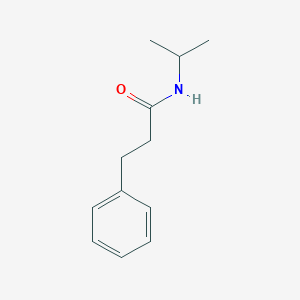

N-Isopropyl-3-phenylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

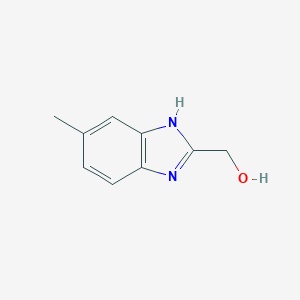

N-Isopropyl-3-phenylpropanamide is a chemical compound with the molecular formula C12H17NO . It has a molecular weight of 191.27 .

Synthesis Analysis

The reduction of secondary amides to amines is an important transformation for the total synthesis of alkaloids and pharmaceuticals . A simple method for the direct reduction of secondary amides uses only two reagents, triflic anhydride for amide activation, and NaBH4 for reduction . This reaction works well with several types of secondary amides including aromatic amides, aliphatic amides, and α,β-unsaturated amides .Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 17 hydrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 191.27 .Aplicaciones Científicas De Investigación

IPPA has a variety of scientific research applications. It can be used as a substrate in enzyme assays and as a reagent in organic synthesis. It is also used in the synthesis of a variety of other compounds, such as N-methyl-3-phenylpropanamide and N-ethyl-3-phenylpropanamide. IPPA is also used in the synthesis of pharmaceuticals, such as the anti-anxiety drug buspirone.

Mecanismo De Acción

Target of Action

It is known that secondary amides, such as n-isopropyl-3-phenylpropanamide, are important in the synthesis of alkaloids and pharmaceuticals .

Mode of Action

This compound, an aliphatic amide, undergoes a reduction process to form an amine . This reduction is achieved using two reagents, triflic anhydride for amide activation, and NaBH4 for reduction . The reaction occurs under mild conditions .

Biochemical Pathways

The reduction of secondary amides to amines is a crucial transformation in the synthesis of bioactive alkaloids and nitrogen-containing medicinal agents .

Pharmacokinetics

The molecular weight of the compound is 19127 , which may influence its pharmacokinetic properties.

Action Environment

It is known that environmental conditions can significantly impact the efficacy of chemical reactions .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of IPPA in laboratory experiments has several advantages. It is relatively inexpensive and can be easily synthesized. It is also relatively stable and can be stored for long periods of time. The main limitation of using IPPA in laboratory experiments is that it is not very soluble in water, which can make it difficult to use in aqueous solutions.

Direcciones Futuras

There are a number of potential future directions for the use of IPPA in scientific research. It could be used as a substrate in enzyme assays to study the structure and function of enzymes. It could also be used in the synthesis of new pharmaceuticals, such as anti-inflammatory drugs. Additionally, it could be used in the synthesis of new materials, such as polymers and nanomaterials. Finally, it could be used in the development of new analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Métodos De Síntesis

IPPA can be synthesized by the reaction of phenylalanine with isopropyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of 40°C and a pressure of 1 atm. The product is then purified by recrystallization.

Safety and Hazards

Propiedades

IUPAC Name |

3-phenyl-N-propan-2-ylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-10(2)13-12(14)9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRLCOGVOHEKBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80337321 |

Source

|

| Record name | N-Isopropyl-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56146-87-3 |

Source

|

| Record name | N-Isopropyl-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of identifying N-Isopropyl-3-phenylpropanamide in the context of environmental science?

A: The identification of this compound as an intermediate in the biodegradation of the pesticide fenpropathrin by Rhodopseudomonas palustris PSB07-19 is significant for understanding the environmental fate of this pesticide. [] This discovery suggests that microorganisms like Rhodopseudomonas palustris PSB07-19 might be useful in bioremediation strategies for environments contaminated with fenpropathrin.

Q2: Is this compound found in natural sources?

A: While not explicitly mentioned in the provided research, the identification of this compound within the gum of Agathis borneensis suggests it could be a naturally occurring compound. [] Further research is needed to confirm its origin within the resin and to explore its potential biological significance in the plant.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(E)-inden-1-ylidenemethyl]phenyl]urea](/img/structure/B180963.png)

![4-[(E)-2-quinolin-8-ylethenyl]aniline](/img/structure/B180969.png)